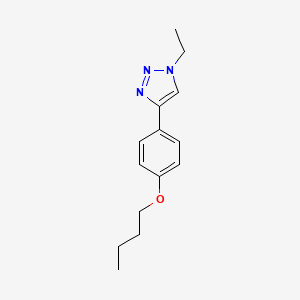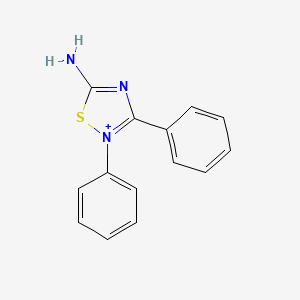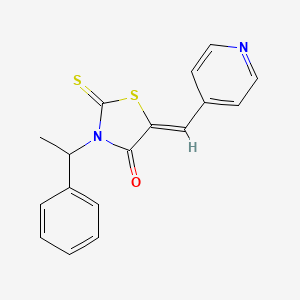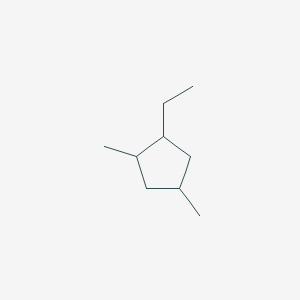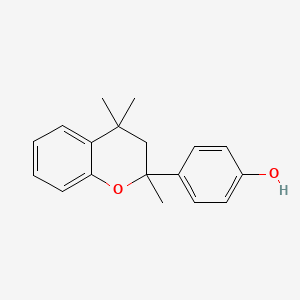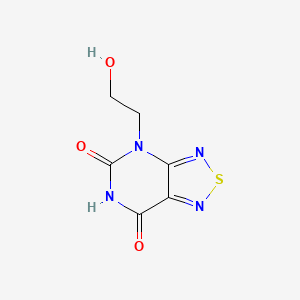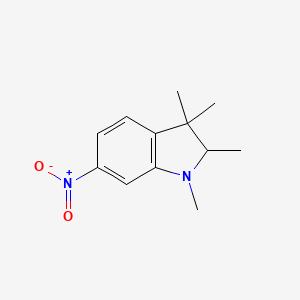![molecular formula C14H10BrN5S B14168264 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine CAS No. 862183-78-6](/img/structure/B14168264.png)
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of benzimidazole and imidazopyridine. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of a benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Imidazopyridine Moiety: The benzimidazole derivative is then reacted with 2-bromo-3-nitropyridine under basic conditions to form the imidazopyridine structure.
Sulfur Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from the reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学的研究の応用
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
類似化合物との比較
Similar Compounds
- 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-chloro-1H-imidazo[4,5-b]pyridine
- 2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole
Uniqueness
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine is unique due to the presence of the bromine atom, which can be further functionalized to create a wide variety of derivatives with potentially enhanced biological activities.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
特性
CAS番号 |
862183-78-6 |
|---|---|
分子式 |
C14H10BrN5S |
分子量 |
360.23 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H10BrN5S/c15-8-5-11-13(16-6-8)20-14(19-11)21-7-12-17-9-3-1-2-4-10(9)18-12/h1-6H,7H2,(H,17,18)(H,16,19,20) |
InChIキー |
XGJZZNARDKDONI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=C(N3)C=C(C=N4)Br |
溶解性 |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)

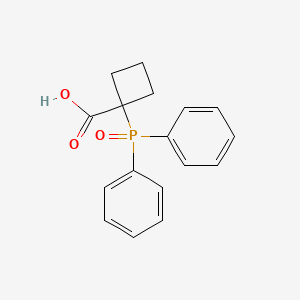

![7-Aminobenzo[D]thiazole-2-thiol](/img/structure/B14168217.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B14168225.png)
